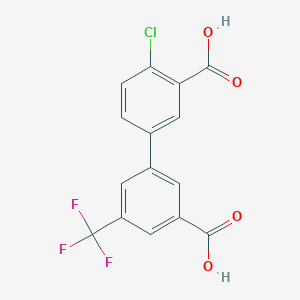![molecular formula C17H14FNO3 B6409647 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1261983-90-7](/img/structure/B6409647.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (also known as CPFB) is a fluorinated aromatic carboxylic acid with a wide range of applications in scientific research. CPFB is a versatile compound whose properties can be modified to suit different research needs.
作用机制
CPFB is believed to act on the cellular level by modulating the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). COX is an enzyme involved in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain. LOX is an enzyme involved in the conversion of arachidonic acid to leukotrienes, which are involved in inflammation and allergic reactions. It is believed that CPFB binds to the active sites of these enzymes and inhibits their activity, thus reducing inflammation and pain.
Biochemical and Physiological Effects
CPFB has been found to have anti-inflammatory, analgesic, and antipyretic effects. In animal studies, CPFB has been found to reduce inflammation and pain in a dose-dependent manner. In addition, CPFB has been found to reduce fever in animals. These effects are believed to be mediated by the inhibition of cyclooxygenase and lipoxygenase enzymes.
实验室实验的优点和局限性
CPFB has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle in a laboratory setting. However, CPFB is not soluble in water, making it more difficult to use in aqueous solutions.
未来方向
There are several possible future directions for research involving CPFB. One possible direction is to further investigate the mechanism of action of CPFB. Another possible direction is to explore the potential therapeutic applications of CPFB, such as its use in the treatment of inflammation and pain. Additionally, further research could be done to investigate the potential side effects of CPFB, as well as to develop new methods for its synthesis. Finally, CPFB could be further explored as a potential catalyst for the synthesis of various organic compounds.
合成方法
CPFB can be synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopropanecarboxylic acid anhydride (CPAA) in the presence of anhydrous zinc chloride. This reaction yields 4-[3-(cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (CPFB). The second step involves the hydrolysis of CPFB in the presence of sodium hydroxide to yield 4-[3-(cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (CPFB).
科学研究应用
CPFB has a wide range of applications in scientific research. It is used as a substrate for the synthesis of various compounds, such as 4-methyl-2-fluorobenzoic acid and 4-bromo-2-fluorobenzoic acid. CPFB is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, CPFB can be used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and lactones.
属性
IUPAC Name |
4-[3-(cyclopropylcarbamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCUKQZQANYDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691740 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid | |
CAS RN |
1261983-90-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409661.png)